4-Bromo-n-(2,2-dimethylpropyl)-3-nitrobenzamide
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Overview
Description
4-Bromo-n-(2,2-dimethylpropyl)-3-nitrobenzamide is an organic compound with the molecular formula C11H14BrNO3. This compound is characterized by the presence of a bromine atom, a nitro group, and a benzamide structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-(2,2-dimethylpropyl)-3-nitrobenzamide typically involves the bromination of a suitable precursor followed by nitration and amidation reactions. One common method involves the bromination of 3-nitrobenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-n-(2,2-dimethylpropyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium azide or potassium cyanide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include 4-amino-n-(2,2-dimethylpropyl)-3-nitrobenzamide, 4-cyano-n-(2,2-dimethylpropyl)-3-nitrobenzamide, and other substituted benzamides .
Scientific Research Applications
4-Bromo-n-(2,2-dimethylpropyl)-3-nitrobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-n-(2,2-dimethylpropyl)-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in the compound’s binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-n-(2,2-dimethylpropyl)-2-methoxybenzamide: This compound has a methoxy group instead of a nitro group, which affects its reactivity and applications.
4-Bromo-n-(2,2-dimethylpropyl)-2-(1-methylethoxy)benzamide: This compound has an ethoxy group, which also influences its chemical properties and uses.
Uniqueness
4-Bromo-n-(2,2-dimethylpropyl)-3-nitrobenzamide is unique due to the presence of both bromine and nitro groups, which confer specific reactivity and binding properties. This makes it particularly useful in applications requiring selective inhibition or modification of biological targets .
Properties
Molecular Formula |
C12H15BrN2O3 |
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Molecular Weight |
315.16 g/mol |
IUPAC Name |
4-bromo-N-(2,2-dimethylpropyl)-3-nitrobenzamide |
InChI |
InChI=1S/C12H15BrN2O3/c1-12(2,3)7-14-11(16)8-4-5-9(13)10(6-8)15(17)18/h4-6H,7H2,1-3H3,(H,14,16) |
InChI Key |
QWKVZVKYWMATQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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